3-(Trifluoromethylthio)benzoic acid

Description

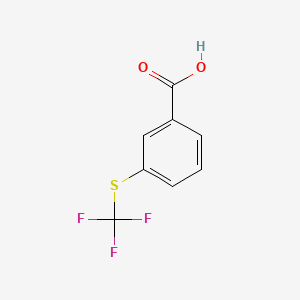

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethylsulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGAPIVNQABETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350877 | |

| Record name | 3-(Trifluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-65-6 | |

| Record name | 3-(Trifluoromethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethylthio)benzoic acid (CAS No. 946-65-6) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (-SCF3) group can profoundly influence a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key parameters, and discusses its synthesis and potential applications in drug discovery.

Core Physicochemical Properties

The unique properties of this compound stem from the combined electronic effects of the electron-withdrawing trifluoromethylthio group and the ionizable carboxylic acid functionality. These features make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C8H5F3O2S | Chem-Impex[1] |

| Molecular Weight | 222.19 g/mol | Chem-Impex[1] |

| Melting Point | 71-74 °C | Sigma-Aldrich |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| logP (predicted) | 3.2 (XlogP) | PubChem[2] |

| Appearance | White to light yellow powder | Chem-Impex[1] |

| CAS Number | 946-65-6 | Chem-Impex[1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of aromatic carboxylic acids, which are directly applicable to this compound.

Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor.

Illustrative Protocol (based on trifluoromethylthiolation of a thiol):

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-mercaptobenzoic acid in a suitable organic solvent (e.g., acetonitrile, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or a similar electrophilic SCF3 source, is added portion-wise to the stirred solution at a controlled temperature (often ambient or slightly elevated).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., water or a mild acidic solution). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded to define the melting point range.

Determination of Boiling Point (under reduced pressure)

Objective: To determine the boiling point of a liquid organic compound, particularly for those that may decompose at atmospheric pressure.

Protocol:

-

Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.

-

Sample Introduction: A small amount of the purified compound is placed in the distillation flask with a boiling chip or magnetic stirrer.

-

Measurement: The system is evacuated to a specific, stable pressure. The sample is then heated gently.

-

Data Recording: The temperature at which the liquid boils and a stable reflux is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a carboxylic acid.

Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Protocol:

-

Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase.

-

Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Caption: A plausible synthetic workflow for this compound.

Role in Drug Discovery Workflow

Given the importance of the trifluoromethylthio group in medicinal chemistry for enhancing drug-like properties, the following diagram illustrates the potential role of this compound as a building block in a typical drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a compound with significant potential in the fields of pharmaceutical and materials science. While some of its fundamental physicochemical properties are documented, further experimental investigation is required to fully characterize this molecule. The protocols outlined in this guide provide a framework for obtaining the missing data. The synthetic strategies and its potential role in drug discovery workflows highlight the importance of this compound as a valuable building block for the development of new chemical entities with enhanced properties.

References

Spectroscopic and Physicochemical Characterization of 3-(Trifluoromethylthio)benzoic Acid

For Immediate Release

This technical guide provides a summary of available spectroscopic and physicochemical data for 3-(Trifluoromethylthio)benzoic acid (CAS No. 946-65-6). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles nuclear magnetic resonance (NMR) data and physical properties from publicly accessible sources.

Physicochemical Properties

This compound is a white to light yellow powder. It has a melting point range of 71-74 °C. The purity of commercially available samples is typically reported to be greater than or equal to 99% as determined by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

A comprehensive search of public databases and scientific literature yielded Nuclear Magnetic Resonance (NMR) data. However, experimental Infrared (IR) spectroscopy and Mass Spectrometry (MS) data for this compound were not found to be publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported ¹H, ¹³C, and ¹⁹F NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.43 | bs | 1H, Ar-H |

| 8.26 | dt | 1H, Ar-H |

| 7.93 | d | 1H, Ar-H |

| 7.59 | d | 1H, Ar-H |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| 170.9 |

| 141.4 |

| 137.5 |

| 136.1 |

| 132.7 |

| 129.7 |

| 128.4 |

| 128.1 |

| 128.0 |

| 127.9 |

| 126.4 |

Table 3: ¹⁹F NMR Spectral Data of this compound

| Chemical Shift (δ) ppm |

| -42.4 |

Experimental Protocols

The following experimental details for the acquisition of the NMR data have been reported:

-

Instrumentation: The NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 151 MHz spectrometer for ¹⁹F NMR.

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for NMR analysis.

-

Sample Preparation: While specific details on sample preparation are not extensively documented in the available literature, standard procedures for NMR analysis of organic compounds would be followed. This typically involves dissolving a few milligrams of the analyte in the deuterated solvent and transferring the solution to an NMR tube.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

The Ascendant Trajectory of 3-(Trifluoromethylthio)benzoic Acid Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular scaffolds that offer enhanced therapeutic potential is paramount. Among the promising candidates, derivatives of 3-(trifluoromethylthio)benzoic acid have emerged as a focal point for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the biological activities of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The unique trifluoromethylthio (SCF3) group imparts advantageous properties, including increased lipophilicity and metabolic stability, making these derivatives attractive for a range of therapeutic applications, from anti-inflammatory to anticancer and antimicrobial agents.

Quantitative Biological Activity

The biological efficacy of this compound derivatives and structurally related compounds has been evaluated across various assays. The following tables summarize the quantitative data, providing a comparative overview of their activity.

| Compound ID | Derivative Type | Target/Assay | Activity (IC50/EC50/MIC) | Reference |

| 1a | 4-Chloro-3-(trifluoromethylthio)anilide | Xanthomonas oryzae pv. oryzae (Xoo) | 83 mg/L (EC50) | [1] |

| 1b | 4-Methyl-3-(trifluoromethylthio)anilide | Ralstonia solanacearum | 40-78 mg/L (EC50) | [1] |

| 2a | N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | MCF7 (breast cancer) | 3.84 ± 0.62 µM (IC50) | [2] |

| 2b | Doxorubicin (Reference) | MCF7 (breast cancer) | 5.93 ± 0.33 µM (IC50) | [2] |

| 3a | m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) | HCT-116 (colon cancer) | Not specified, induces apoptosis | [3] |

| 4a | 3-amino-N-(3,4-dichlorophenyl)-1H-indazole-1-carboxamide (10d) | SR (leukemia) | 0.0153 µM (GI50) | [4] |

| 4b | 3-amino-N-(3,5-dichlorophenyl)-1H-indazole-1-carboxamide (10e) | Various cancer cell lines | <1 µM (GI50) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of these compounds.

Synthesis of this compound Derivatives (General Amide Formation)

A common method for synthesizing amide derivatives involves the coupling of a carboxylic acid with an amine.[5]

-

Activation of the Carboxylic Acid: this compound is converted to its more reactive acyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The mixture is refluxed until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber). The excess thionyl chloride and solvent are then removed under reduced pressure.

-

Amide Coupling: The resulting 3-(trifluoromethylthio)benzoyl chloride is dissolved in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). To this solution, the desired amine is added, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. The reaction is usually stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove any unreacted acyl chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated under reduced pressure to yield the crude amide. The product is then purified by recrystallization or column chromatography on silica gel.

Antiproliferative Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.[2][6]

-

Cell Seeding: Cancer cells (e.g., MCF7, A549) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. Control wells receive medium with the solvent at the same final concentration.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, evidence suggests that related benzamide structures can modulate key inflammatory pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation, immunity, and cell survival.[7][8]

NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Some benzamide derivatives have been shown to inhibit NF-κB activation, potentially by interfering with the degradation of IκBα.[7]

Caption: Potential inhibition of the NF-κB signaling pathway by benzamide derivatives.

Experimental Workflow for Drug Screening

The process of screening new chemical entities for biological activity follows a structured workflow, from initial synthesis to detailed biological evaluation.

Caption: A typical experimental workflow for drug discovery and development.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The strategic incorporation of the trifluoromethylthio group confers favorable physicochemical properties that are advantageous for drug design. While research into their specific mechanisms of action is ongoing, the inhibition of key signaling pathways such as NF-κB presents a plausible avenue for their therapeutic effects. Further structure-activity relationship (SAR) studies and in-depth mechanistic investigations are warranted to fully elucidate their potential and to guide the development of next-generation therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 6. scielo.br [scielo.br]

- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Potential: A Technical Guide to the Mechanism of Action of 3-(Trifluoromethylthio)benzoic Acid

For Immediate Release

A Deep Dive into the Biological Role and Therapeutic Promise of 3-(Trifluoromethylthio)benzoic Acid and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a synthetic organofluorine compound, is a molecule of significant interest in the fields of medicinal chemistry and agrochemical development. Its utility largely stems from its role as a versatile synthetic intermediate, where the incorporation of the trifluoromethylthio (-SCF3) functional group can bestow advantageous properties upon parent molecules.[1][2] The -SCF3 moiety is known to enhance lipophilicity, improve metabolic stability, and modulate electronic characteristics, all of which are critical determinants of a compound's biological activity.[3] Although direct and extensive research into the specific mechanism of action of this compound is limited, this technical guide aims to provide an in-depth overview of its potential biological activities by leveraging data from structurally analogous compounds and outlining robust experimental approaches for its investigation.

The Physicochemical Edge: How the Trifluoromethylthio Group Influences Biological Interactions

The unique properties of the trifluoromethylthio group are central to the potential biological efficacy of this compound and its derivatives.

-

Enhanced Lipophilicity : The -SCF3 group significantly increases the lipophilicity of a molecule, which can facilitate its passage across biological membranes, such as the cell membrane and the blood-brain barrier.[3] This property is crucial for a drug's ability to reach its target site of action.

-

Metabolic Resistance : The inherent strength of the carbon-sulfur and carbon-fluorine bonds within the -SCF3 group confers a high degree of metabolic stability.[3] This resistance to enzymatic degradation can prolong the half-life of a compound in the body, leading to a more sustained therapeutic effect.

-

Electronic Modulation : As a potent electron-withdrawing group, the -SCF3 moiety can influence the acidity of the carboxylic acid group and alter the electron distribution of the aromatic ring. These electronic modifications can fine-tune the binding interactions of the molecule with its biological targets.

Postulated Mechanisms of Action: Insights from Structurally Related Compounds

While the precise biological targets of this compound remain to be elucidated, studies on analogous compounds provide a foundation for hypothesizing its potential mechanisms of action.

Enzyme Inhibition: A Promising Avenue

A significant body of research has demonstrated that benzoic acid derivatives can act as inhibitors of various enzymes. Of particular relevance is a study on 3-(adenosylthio)benzoic acid derivatives, which have shown potent inhibitory activity against the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral replication.[2][4] This finding suggests that the benzoic acid scaffold, when appropriately substituted, can effectively interact with the active sites of enzymes.

The following table presents the 50% inhibitory concentrations (IC50) of several 3-(adenosylthio)benzoic acid derivatives against the SARS-CoV-2 nsp14 methyltransferase. This data highlights the potential for this class of molecules to serve as potent enzyme inhibitors and underscores the importance of the substitution pattern on the benzoic acid ring for activity.

| Compound ID | R1 | R2 | R3 | R4 | nsp14 IC50 (µM) |

| 2a | H | H | H | H | 0.43 ± 0.04 |

| 5a | Cl | H | H | H | 0.05 ± 0.005 |

| 5b | Br | H | H | H | 0.06 ± 0.006 |

| 5c | OCH3 | H | H | H | 0.05 ± 0.004 |

| 5p | H | H | Phenyl | H | 0.0008 ± 0.0001 |

| Data sourced from Molecules 2023, 28(2), 768.[2] |

Foundational Experimental Protocols for Mechanistic Studies

To rigorously assess the biological mechanism of action of this compound, a systematic experimental approach is required. The following protocols, adapted from established methodologies for similar compounds, provide a comprehensive framework for such investigations.

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory potential of this compound against a target enzyme, such as a methyltransferase.

Objective: To quantify the in vitro inhibitory activity of this compound against a selected enzyme.

Materials:

-

Purified recombinant target enzyme

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Enzyme-specific substrate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)

-

Detection system (e.g., fluorescence-based probe or radiolabeled SAM)

-

96-well assay plates

-

Microplate reader

Methodology:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the assay buffer, the test compound at a specific concentration, and the target enzyme. Control wells containing a vehicle (DMSO) and a known inhibitor are also included.

-

Enzyme-Inhibitor Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of the test compound to the enzyme.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate and SAM. The plate is then incubated at the enzyme's optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).

-

Signal Detection: The reaction is terminated, and the resulting signal is measured using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cellular Signaling Pathway Analysis

This protocol describes a general workflow to investigate the effects of this compound on a specific intracellular signaling cascade.

Objective: To determine if this compound modulates the activity of a key signaling pathway in a cellular context.

Materials:

-

A biologically relevant cell line

-

Cell culture media and reagents

-

This compound

-

Known activators and inhibitors of the pathway of interest

-

Cell lysis buffer

-

Primary antibodies targeting total and phosphorylated forms of key signaling proteins

-

HRP-conjugated secondary antibodies

-

Western blotting apparatus and reagents

Methodology:

-

Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with varying concentrations of this compound for a predetermined duration.

-

Cell Lysis: Following treatment, the cells are washed and then lysed to release the intracellular proteins. The total protein concentration of each lysate is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest, followed by incubation with an HRP-conjugated secondary antibody.

-

Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the level of protein phosphorylation is normalized to the total protein level.

Visualizing the Core Concepts

A Representative Experimental Workflow

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

A Hypothetical Signaling Pathway Under Modulation

Caption: A hypothetical kinase signaling cascade modulated by an inhibitor.

Future Outlook and Research Imperatives

The exploration of this compound and its derivatives as biologically active agents is a promising frontier in drug discovery. While this guide provides a foundational understanding based on the properties of analogous compounds, it is imperative that future research focuses on the direct experimental investigation of this molecule. A systematic screening against a diverse panel of enzymes and cellular pathways will be crucial to definitively identify its biological targets and elucidate its precise mechanism of action. The detailed experimental protocols provided herein offer a robust starting point for these critical studies, which will ultimately determine the therapeutic potential of this intriguing chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoromethylthio)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on outlining the necessary experimental protocols to determine these critical parameters. The trifluoromethylthio group is known to enhance stability and solubility in organic solvents, making this compound a valuable building block in medicinal chemistry and materials science.[1] This guide presents a framework for researchers to generate the required data for drug development and formulation, including detailed methodologies for solubility assessment and stability-indicating assays. Furthermore, it provides visual workflows to guide the experimental processes.

Introduction

This compound (C₈H₅F₃O₂S) is a benzoic acid derivative distinguished by a trifluoromethylthio (-SCF₃) group at the meta-position. This functional group imparts unique electronic properties and lipophilicity, making it a subject of interest in the development of novel therapeutic agents and advanced materials.[1] The trifluoromethylthio group is recognized for its contribution to the stability of the compound and its ability to enhance solubility in organic solvents.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in pharmaceutical and chemical research, guiding formulation development, and ensuring product quality and efficacy.

This guide serves as a technical resource for scientists and researchers, providing the necessary theoretical background and practical methodologies to systematically evaluate the solubility and stability of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. It is important to note that while general properties are available, specific quantitative data on solubility in various solvents remains largely unreported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂S | [1] |

| Molecular Weight | 222.19 g/mol | [1] |

| Appearance | White to light yellow powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| CAS Number | 946-65-6 | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Solubility Profile

Table 2: Solubility of this compound in Various Solvents (To be determined)

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water (pH 5.0) | 25 | Shake-Flask | ||

| Water (pH 7.4) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Propylene Glycol | 25 | Shake-Flask | ||

| Polyethylene Glycol 400 | 25 | Shake-Flask |

Stability Profile

The chemical stability of a compound is a crucial factor for its development as a pharmaceutical or agrochemical, as it dictates its shelf-life, storage conditions, and potential degradation pathways. The trifluoromethylthio group is suggested to contribute to the overall stability of the molecule.[1] A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradants and understand its degradation kinetics.

Table 3: Stability of this compound under Stress Conditions (To be determined)

| Stress Condition | Parameters | Observation | Degradation (%) | Major Degradants |

| Hydrolytic | 0.1 N HCl, 60°C, 24h | |||

| 0.1 N NaOH, 60°C, 24h | ||||

| Neutral (Water), 60°C, 24h | ||||

| Oxidative | 3% H₂O₂, RT, 24h | |||

| Photolytic | Solid, ICH Q1B Option 2 | |||

| Solution (Methanol), ICH Q1B Option 2 | ||||

| Thermal | Solid, 80°C, 72h |

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

5.1.1. Materials and Equipment

-

This compound

-

Selected solvents (as per Table 2)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

5.1.2. Procedure

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After the incubation period, visually inspect the vials to ensure an excess of solid material remains, confirming saturation.

-

Centrifuge the samples at a high speed to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in g/L and mol/L.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

5.2.1. Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD or HPLC-MS system

5.2.2. Procedure

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and purified water.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Analyze the sample by HPLC at various time intervals.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).

-

Analyze the samples by HPLC and compare with a sample stored in the dark.

-

-

Thermal Degradation:

-

Expose the solid compound to a high temperature (e.g., 80 °C) in a temperature-controlled oven for 72 hours.

-

Analyze the sample by HPLC.

-

5.2.3. Analysis

-

Develop a stability-indicating HPLC method capable of separating the parent compound from all significant degradation products.

-

Characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Calculate the percentage of degradation in each stress condition.

Signaling Pathways and Biological Interactions

Currently, there is no publicly available information detailing the specific signaling pathways or biological interactions of this compound. As a versatile intermediate, its biological activity is typically explored through the synthesis of more complex derivatives.[1] Future research should focus on elucidating the pharmacological and toxicological profiles of this compound and its metabolites. A logical workflow for such an investigation is proposed below.

Conclusion

While this compound is a compound of significant interest in medicinal chemistry and materials science, a comprehensive, publicly available dataset on its solubility and stability is currently lacking. This technical guide provides a clear and actionable framework for researchers to systematically determine these crucial parameters. The detailed experimental protocols for solubility assessment and forced degradation studies will enable the generation of robust data necessary for formulation development, regulatory submissions, and a deeper understanding of the compound's behavior. The provided workflows offer a visual guide to these experimental processes. Future research should be directed towards generating and publishing this fundamental data to facilitate the broader application of this promising chemical entity.

References

An In-depth Technical Guide to 3-(Trifluoromethylthio)benzoic Acid (CAS 946-65-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: It has been noted that public databases occasionally misattribute information for Diphenylacetonitrile (CAS 86-29-3) to CAS number 946-65-6. This document pertains exclusively to 3-(Trifluoromethylthio)benzoic acid, the compound correctly associated with CAS number 946-65-6.

Executive Summary

This compound is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its trifluoromethylthio group imparts unique electronic properties and lipophilicity, making it a valuable building block for the development of novel bioactive molecules.[1] This guide provides a comprehensive overview of the known properties and hazards of this compound, including its physicochemical characteristics, safety profile, and representative synthetic and analytical methodologies. Due to its primary role as a synthetic intermediate, publicly available data on its biological activity and detailed toxicology are limited.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 946-65-6 | [1] |

| Molecular Formula | C₈H₅F₃O₂S | [1] |

| Molecular Weight | 222.18 g/mol | |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 71-74 °C | |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | Enhanced solubility in organic solvents | [1] |

| Storage | Store at 0-8 °C | [1] |

Hazards and Safety Information

This compound is classified as an irritant. The available hazard information is summarized from safety data sheets and chemical databases.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Safety and Handling

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely published. The following sections provide representative methodologies based on general procedures for analogous compounds.

Representative Synthesis Workflow

A plausible synthetic route to this compound involves the trifluoromethylthiolation of a suitable benzoic acid precursor, such as 3-mercaptobenzoic acid or a derivative.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethylthio)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] The introduction of the trifluoromethylthio (-SCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals.[1] This technical guide aims to provide a comprehensive overview of the molecular structure and conformation of this compound. However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of experimental data specifically for this compound. While basic properties are known, detailed crystallographic, spectroscopic, and conformational analyses appear to be unpublished.

This document summarizes the available information for this compound and, for comparative and illustrative purposes, presents data for analogous compounds, including 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. A generalized, hypothetical experimental protocol for its synthesis is also provided based on established methods for aryl trifluoromethyl thioethers.

Molecular Identity and Basic Properties

This compound, also known as 3-(trifluoromethylsulfanyl)benzoic acid, is a white to light yellow powder.[1] Its fundamental properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 946-65-6 | Chem-Impex[1] |

| Molecular Formula | C8H5F3O2S | Chem-Impex, PubChemLite[1][2] |

| Molecular Weight | 222.19 g/mol | Chem-Impex[1] |

| Appearance | White to light yellow powder | Chem-Impex[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |

| Melting Point | 71-74 °C | BOC Sciences[] |

| Boiling Point | 229.5 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.5 g/cm³ | BOC Sciences[] |

| Storage Conditions | Sealed in dry, Room Temperature or 0-8 °C | BOC Sciences, Chem-Impex[1][] |

Molecular Structure and Conformation

A definitive, experimentally determined molecular structure of this compound from single-crystal X-ray diffraction is not available in the public domain. Such an analysis would provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and conformational preferences.

In the absence of specific data, the molecular structure can be inferred from its constituent parts. The molecule consists of a benzoic acid scaffold with a trifluoromethylthio group at the meta-position. The conformation will be determined by the rotational barriers around the C(aryl)-S and S-C(F3) bonds, as well as potential intramolecular interactions.

Comparative Crystallographic Data

For comparative insight, the crystallographic data for a structurally related compound, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, is presented in Table 2.[4] This molecule features a trifluoromethyl-substituted phenylthio group attached to a benzoic acid. In this structure, the dihedral angle between the mean planes of the two benzene rings is 88.7 (2)°.[4] The carboxylic acid group is twisted by 13.6 (7)° from the plane of its attached aromatic ring.[4] In the crystal, molecules form inversion dimers through O-H···O hydrogen bonds.[4]

| Parameter | 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid |

| Molecular Formula | C14H9F3O2S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3071 (5) |

| b (Å) | 8.0790 (7) |

| c (Å) | 11.3878 (11) |

| α (°) | 82.678 (8) |

| β (°) | 83.642 (7) |

| γ (°) | 72.309 (7) |

| Volume (ų) | 633.41 (10) |

| Z | 2 |

| (Data from Siddegowda et al., 2013)[4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons on the benzene ring, with splitting patterns influenced by their positions relative to the carboxylic acid and trifluoromethylthio groups. A broad singlet for the carboxylic acid proton would also be expected.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals: six for the aromatic carbons (four protonated, two quaternary), one for the carboxylic carbon, and one for the trifluoromethyl carbon (which would appear as a quartet due to coupling with the fluorine atoms).

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-O stretching and O-H bending vibrations (around 1400-1200 cm⁻¹), and strong C-F stretching bands characteristic of the CF₃ group.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the searched literature. However, a general synthesis can be proposed based on established methods for the preparation of aryl trifluoromethyl thioethers. A common route involves the trifluoromethylthiolation of a suitable precursor.

Hypothetical Synthesis Workflow

A plausible synthetic route could involve the reaction of 3-mercaptobenzoic acid with a trifluoromethylating agent or the reaction of a 3-halobenzoic acid derivative with a trifluoromethylthiolating reagent.

References

The Trifluoromethylthio Group: A Technical Guide to its Electronic Effects on the Benzoic Acid Ring

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylthio (-SCF3) group has emerged as a substituent of significant interest in medicinal chemistry and materials science. Its unique electronic properties, distinct from both its ether (-OCF3) and alkyl (-CF3) analogs, offer a powerful tool for modulating molecular characteristics. This guide provides an in-depth analysis of the electronic effects of the -SCF3 group when appended to a benzoic acid ring, presenting quantitative data, experimental methodologies, and visual representations of its underlying chemical principles.

Overview of Electronic Effects

The electronic influence of the trifluoromethylthio group on an aromatic ring is a complex interplay of strong inductive withdrawal and nuanced resonance effects.

-

Inductive Effect (-I): The -SCF3 group is a potent electron-withdrawing substituent by induction. This effect is driven by the high electronegativity of the three fluorine atoms, which polarize the C-F bonds. This polarity is transmitted through the sulfur atom and the sigma bonds to the benzoic acid ring, decreasing electron density on the ring and increasing the acidity of the carboxylic acid proton.

-

Resonance Effect (+R/-R): The resonance effect is more ambiguous. The sulfur atom possesses lone pairs of electrons that could theoretically be donated into the aromatic pi-system (+R effect). However, the potent electron-withdrawing nature of the attached trifluoromethyl group significantly diminishes the electron-donating ability of the sulfur atom. Furthermore, the potential for d-orbital participation in resonance is generally considered minimal. The net result is that the inductive effect overwhelmingly dominates, and for practical purposes, the resonance donation is weak to negligible. The group is therefore strongly deactivating and directs incoming electrophiles to the meta position.

Quantitative Analysis of Electronic Effects

The electronic impact of the -SCF3 group can be quantified using Hammett constants and by observing its effect on the acidity (pKa) of benzoic acid.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic influence. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. The -SCF3 group is characterized by positive σ values, indicating its electron-withdrawing nature.

| Constant | Value (Source A) | Value (Source B) | Description |

| σm | 0.40 | 0.44 | Represents the electronic effect from the meta position, primarily reflecting the inductive effect. |

| σp | 0.50 | 0.45 | Represents the electronic effect from the para position, a combination of inductive and resonance effects. |

Note: Discrepancies in reported values can arise from different experimental conditions (e.g., solvent).

Acidity of Trifluoromethylthio-Substituted Benzoic Acids

The Hammett equation for benzoic acid ionization in water at 25°C is: pKa(X) = pKa(H) - σ (since ρ = 1 for this reaction).

| Isomer | Predicted pKa | Calculated pKa (using σ Source A) | Calculated pKa (using σ Source B) |

| Benzoic Acid | ~4.20 (Reference) | 4.20 | 4.20 |

| 3-(SCF3)-Benzoic Acid | Not Found | 3.80 | 3.76 |

| 4-(SCF3)-Benzoic Acid | 3.76 | 3.70 | 3.75 |

Note: The calculated values provide a strong theoretical estimate of the expected acidity. The ortho isomer's acidity is complicated by potential steric and through-space interactions and is not estimated here.

Lipophilicity

In drug design, electronic effects are often considered alongside lipophilicity. The -SCF3 group significantly increases the lipophilicity of a molecule. This is quantified by the Hansch-Leo fragment constant (π).

| Parameter | Value | Description |

| π (-SCF3) | 1.44 | A positive value indicates the fragment is lipophilic and will increase the molecule's partition coefficient (logP). |

Experimental Protocols

The quantitative data presented above are derived from precise experimental measurements. The determination of pKa is a foundational experiment for quantifying electronic effects.

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the substituted benzoic acid as a titrant (a strong base) is added.

Objective: To determine the pKa of a trifluoromethylthio-substituted benzoic acid.

Materials & Equipment:

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10).

-

Magnetic stirrer and stir bar.

-

25 mL burette, Class A.

-

100 mL beaker.

-

Substituted benzoic acid sample (e.g., 4-(trifluoromethylthio)benzoic acid).

-

Solvent (e.g., deionized water, or a water/co-solvent mixture like ethanol-water if solubility is low).

-

Standardized 0.1 M NaOH solution (titrant).

-

Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Nitrogen gas line for purging.

Procedure:

-

Preparation: Accurately weigh a sample of the substituted benzoic acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).

-

Dissolution: Dissolve the acid in the chosen solvent in the beaker. If a co-solvent is used, the same solvent mixture must be used for all measurements, including the titrant. Add the inert salt solution to maintain ionic strength.

-

Inert Atmosphere: Place the beaker on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the measurement. Maintain a gentle nitrogen blanket over the solution throughout the titration.

-

Initial pH: Immerse the calibrated pH electrode into the solution and record the initial pH.

-

Titration: Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).

-

Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue this process well past the equivalence point.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and the corresponding pH read from the original titration curve.

-

-

Replication: Perform the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.

Visualizations

Diagram of Electronic Effects

The following diagram illustrates the dominant inductive withdrawal and minor resonance effects of the -SCF3 group on the benzoic acid ring.

Caption: Inductive vs. Resonance Effects of the -SCF3 Group.

Experimental Workflow for pKa Determination

This diagram outlines the logical flow of the potentiometric titration experiment described in Section 3.1.

Caption: Workflow for pKa Determination by Potentiometric Titration.

The Strategic Incorporation of 3-(Trifluoromethylthio)benzoic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of drug candidates. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-(Trifluoromethylthio)benzoic acid has emerged as a key building block for introducing this valuable moiety, offering a versatile scaffold for the development of novel therapeutics across various disease areas. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, detailing its role in the synthesis of bioactive molecules, presenting quantitative data on their activity, and outlining relevant experimental protocols and biological pathways.

The trifluoromethylthio group is highly lipophilic and strongly electron-withdrawing, characteristics that can significantly improve a drug candidate's metabolic stability, membrane permeability, and overall efficacy.[1][2] By serving as a key intermediate, this compound allows for the introduction of the SCF3 group into a wide range of molecular architectures, leading to the generation of compounds with enhanced biological activity and selectivity.[3]

Core Applications and Biological Activities

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily through the synthesis of amide derivatives that exhibit potent biological activities. The carboxylic acid functionality of this compound provides a convenient handle for amide bond formation, a common and robust reaction in pharmaceutical synthesis.

Anticancer Activity

A significant area of investigation for derivatives of this compound is in the development of novel anticancer agents. The structural motif is found in compounds designed to inhibit key signaling pathways involved in cancer cell proliferation and survival. While specific quantitative data for direct derivatives of this compound is emerging, related structures demonstrate the potential of the trifluoromethylthio-phenyl amide core. For instance, various benzoic acid derivatives have been evaluated for their anticancer properties using standard in vitro assays.[1]

Table 1: Illustrative Anticancer Activity of Benzoic Acid Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinazolinone Derivatives | MCF-7 | 100 | [1] |

| 1H-1,2,3-Triazole Analogs | Colon & Breast Cancer Cells | 100 µg/ml | [1] |

| Phenyl-thiazolyl-benzoic acid | Human NB4, APL, HL-60 | Varies | [1] |

Note: This table presents data for related benzoic acid derivatives to illustrate the potential of the core scaffold. Specific IC50 values for direct derivatives of this compound are a key area for ongoing research.

Experimental Protocols

The synthesis and biological evaluation of derivatives of this compound follow established methodologies in medicinal chemistry.

General Synthesis of 3-(Trifluoromethylthio)benzamides

A common synthetic route to prepare amide derivatives involves the acylation of a primary or secondary amine with this compound.

Protocol: N-Acylation of an Amine with this compound

Materials:

-

This compound

-

Amine of interest

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-(trifluoromethylthio)benzamide.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.[4]

Signaling Pathways and Logical Relationships

The development of targeted cancer therapies often involves the modulation of specific signaling pathways that are dysregulated in cancer cells. While the precise mechanisms of action for novel this compound derivatives are a subject of ongoing investigation, a common strategy in modern drug discovery is the inhibition of protein kinases, which are key regulators of cell signaling.

Below is a generalized workflow illustrating the process from the synthesis of a 3-(trifluoromethylthio)benzamide derivative to its potential evaluation as a kinase inhibitor.

A potential signaling pathway that could be targeted by derivatives of this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its utility as a precursor for introducing the trifluoromethylthio group into drug candidates offers a promising strategy for enhancing their therapeutic properties. While further research is needed to fully elucidate the potential of its direct derivatives, the established importance of the SCF3 moiety in drug design, coupled with the synthetic accessibility of 3-(trifluoromethylthio)benzamides, positions this compound as a key area of interest for the development of novel therapeutics, particularly in the field of oncology. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the rich medicinal chemistry of this compound and its derivatives.

References

The Advent of a Key Building Block: A Technical Guide to 3-(Trifluoromethylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Trifluoromethylthio Moiety

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate or the efficacy of an agrochemical.[1][2] 3-(Trifluoromethylthio)benzoic acid serves as a readily available building block, offering a carboxylic acid handle for further chemical elaboration, making it an invaluable tool for researchers.[3][4]

A Historical Perspective: The Rise of Trifluoromethylthiolated Aromatics

The precise origins and initial discovery of this compound are not prominently documented in readily accessible scientific literature. However, its development can be understood within the broader historical context of the synthesis of trifluoromethylthiolated aromatic compounds. Early methods for introducing the -SCF3 group were often challenging, relying on hazardous and difficult-to-handle reagents.[5] The journey towards safer and more efficient synthetic routes has been a significant area of research in organofluorine chemistry. The availability of compounds like this compound is a testament to the advancements in this field, providing chemists with a stable and versatile starting material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 946-65-6 | [4][6][7][] |

| Molecular Formula | C8H5F3O2S | [4] |

| Molecular Weight | 222.19 g/mol | [4] |

| Appearance | White to light yellow powder | [4] |

| Purity | ≥ 97-99% (HPLC) | [4][6] |

| Melting Point | 71-74 °C | [6] |

| Storage Conditions | 0-8 °C | [4] |

Synthesis of this compound: A Representative Protocol

While a specific, detailed experimental protocol for the initial synthesis of this compound is not available in the searched literature, a plausible synthetic route can be conceptualized based on established methods for the trifluoromethylthiolation of aromatic compounds. One common approach involves the reaction of a suitable thiophenol precursor with a trifluoromethylating agent.

A generalized workflow for the synthesis of an aryl trifluoromethyl thioether, which would be applicable for producing this compound, is depicted below. This would typically involve the trifluoromethylthiolation of 3-mercaptobenzoic acid.

Experimental Protocol (Representative):

-

Step 1: Reaction Setup: To a solution of 3-mercaptobenzoic acid in a suitable solvent (e.g., acetonitrile, dichloromethane), the trifluoromethylthiolating agent and catalyst/initiator are added under an inert atmosphere.

-

Step 2: Reaction Execution: The reaction mixture is stirred at a specific temperature (which can range from room temperature to elevated temperatures depending on the chosen reagents) for a predetermined period until the starting material is consumed (monitored by techniques like TLC or LC-MS).

-

Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using a suitable method such as recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

This compound is a versatile intermediate with broad applications in several areas of chemical research and development:

-

Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents. The -SCF3 group can enhance the efficacy of drug formulations by improving their metabolic stability and membrane permeability.[3][4]

-

Agricultural Chemicals: This compound is utilized in the development of advanced agrochemicals, including herbicides and fungicides, to improve crop yield and protection.[3][4]

-

Material Science: The unique properties imparted by the trifluoromethylthio group are also harnessed in material science for creating polymers and coatings with enhanced chemical stability and resistance.[4]

Conclusion

This compound stands as a crucial intermediate for the synthesis of a wide array of functional molecules. Its utility in introducing the trifluoromethylthio group has solidified its importance in the fields of drug discovery and agrochemical development. While the specific historical account of its discovery remains elusive in readily available literature, the principles of its synthesis are well-established within the broader context of organofluorine chemistry. This guide provides a foundational understanding of its properties and applications for researchers and scientists working at the forefront of chemical innovation.

References

- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound 97 946-65-6 [sigmaaldrich.com]

- 7. 946-65-6 | this compound - Fluoropharm [fluoropharm.com]

Methodological & Application

Synthesis Protocol for 3-(Trifluoromethylthio)benzoic Acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trifluoromethylthio (-SCF3) group is a critical functional group in modern medicinal and agricultural chemistry. Its high lipophilicity and strong electron-withdrawing nature can significantly enhance the metabolic stability, membrane permeability, and biological efficacy of active compounds.[1] 3-(Trifluoromethylthio)benzoic acid is a valuable building block for the synthesis of pharmaceuticals and agrochemicals, enabling the introduction of the -SCF3 moiety into more complex molecular scaffolds.[2][3] This document outlines a detailed protocol for the synthesis of this compound via a nickel-catalyzed cross-coupling reaction.

Data Presentation

The following table summarizes the key reactants and conditions for the synthesis of this compound from 3-bromobenzoic acid. This protocol is based on established nickel-catalyzed trifluoromethylthiolation methodologies for aryl halides.[4][5][6]

| Parameter | Value | Notes |

| Starting Material | 3-Bromobenzoic Acid | Commercially available. |

| Reagent | Tetramethylammonium trifluoromethanethiolate ((Me4N)SCF3) | A common, nucleophilic trifluoromethylthiolating agent. |

| Catalyst | Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2) | A common Ni(0) precatalyst. |

| Ligand | 4,4'-Dimethoxy-2,2'-bipyridine (dmbpy) | A bipyridine ligand shown to be effective for this transformation. |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous solvent is recommended. |

| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |

| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |

| Representative Yield | 70-85% | Yields can vary depending on reaction scale and purity of reagents. |

Experimental Protocol

This protocol describes the nickel-catalyzed trifluoromethylthiolation of 3-bromobenzoic acid.

Materials:

-

3-Bromobenzoic acid

-

Tetramethylammonium trifluoromethanethiolate ((Me4N)SCF3)

-

Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2)

-

4,4'-Dimethoxy-2,2'-bipyridine (dmbpy)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up and purification

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), tetramethylammonium trifluoromethanethiolate (1.2 mmol, 1.2 equiv), bis(1,5-cyclooctadiene)nickel(0) (0.05 mmol, 5 mol%), and 4,4'-dimethoxy-2,2'-bipyridine (0.10 mmol, 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (20 mL) and 1 M HCl (20 mL).

-

Shake the funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Mandatory Visualization